Cas no 747409-81-0 (N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide)

N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with furan rings and a dichloropyridine carboxamide moiety. Its structural complexity enables potential applications in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of multiple aromatic systems and halogen atoms may enhance binding affinity and selectivity in target interactions. This compound’s modular architecture allows for further functionalization, making it a versatile intermediate in drug discovery. Its stability and synthetic accessibility further support its utility in developing novel therapeutic agents or agrochemicals. Research efforts may explore its pharmacological properties, including antimicrobial or antitumor activity.
N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide structure
747409-81-0 structure
Product name:N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide
CAS No:747409-81-0
MF:C17H9Cl2N3O3S
MW:406.242660284042
CID:5958757
PubChem ID:2103772

N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide
    • AKOS034050044
    • 747409-81-0
    • CHEMBL4535374
    • EN300-26620992
    • Z28421042
    • Inchi: 1S/C17H9Cl2N3O3S/c18-10-7-9(8-20-15(10)19)16(23)22-17-21-13(11-3-1-5-24-11)14(26-17)12-4-2-6-25-12/h1-8H,(H,21,22,23)
    • InChI Key: XMFWNWWCQVLRGF-UHFFFAOYSA-N
    • SMILES: ClC1=C(N=CC(=C1)C(NC1=NC(C2=CC=CO2)=C(C2=CC=CO2)S1)=O)Cl

Computed Properties

  • Exact Mass: 404.9741677g/mol
  • Monoisotopic Mass: 404.9741677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 109Ų

N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26620992-0.05g
N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide
747409-81-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide

Introduction to N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide (CAS No. 747409-81-0)

N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide, identified by its CAS number 747409-81-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a novel structural motif that has garnered attention due to its potential biological activity and its utility in the development of new therapeutic agents. The compound's unique scaffold, combining a pyridine core with thiazole and furan moieties, suggests a rich chemical space for exploration in drug discovery.

The structural features of N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide make it an attractive candidate for further investigation. The presence of two furan rings linked to a thiazole ring creates a highly conjugated system, which can influence the molecule's electronic properties and reactivity. Additionally, the dichloropyridine moiety introduces electrophilic centers that can participate in various chemical reactions, making the compound a versatile building block for synthetic chemistry.

In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities. Thiazole derivatives, in particular, have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The incorporation of furan rings into the thiazole framework further expands the potential biological spectrum of N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide, as furans are known to exhibit bioactivity across multiple targets.

The compound's dichloropyridine substituent is particularly noteworthy. Pyridine derivatives are widely used in medicinal chemistry due to their favorable pharmacokinetic properties and ability to interact with biological targets. The chlorine atoms at the 5 and 6 positions enhance the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This reactivity allows for further functionalization of the molecule, enabling the synthesis of analogs with tailored biological properties.

The synthesis of N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide involves multiple steps that showcase the ingenuity of modern synthetic chemistry. The construction of the thiazole ring is typically achieved through cyclization reactions between appropriate precursors. Subsequent functionalization steps include the introduction of the furan moieties and the dichloropyridine group. Each step must be carefully optimized to ensure high yields and purity.

The potential biological activity of N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide has been explored in several preclinical studies. These investigations have revealed promising results in terms of antimicrobial and anti-inflammatory properties. The compound's ability to modulate key biological pathways suggests that it may have therapeutic applications in treating infections and inflammatory diseases.

In addition to its known activities, N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide represents an important tool for drug discovery researchers. Its unique structure provides a scaffold for generating novel derivatives through structural modifications. By altering specific functional groups or introducing new moieties, researchers can explore different biological targets and optimize pharmacological properties such as potency and selectivity.

The development of computational methods for predicting molecular properties has further accelerated the discovery process. Advanced computational tools can be used to model the interactions between N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yli]>
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